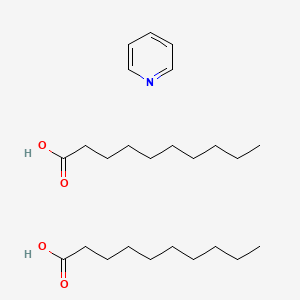
Decanoic acid--pyridine (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid–pyridine (2/1) typically involves the reaction of decanoic acid with pyridine under controlled conditions. One common method is to dissolve decanoic acid in an organic solvent such as dichloromethane, followed by the addition of pyridine. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
Industrial production of decanoic acid–pyridine (2/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid–pyridine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and pyridine derivatives.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Decanoic acid–pyridine (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of decanoic acid–pyridine (2/1) involves its interaction with molecular targets and pathways in biological systems. Decanoic acid is known to inhibit certain enzymes and receptors, while pyridine can act as a ligand for various proteins. The combined effects of these two components can lead to unique biological activities, such as modulation of neurotransmitter systems and inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the decanoic acid component.
Decanoic Acid: A saturated fatty acid without the pyridine component.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring, such as methylpyridine and chloropyridine.
Uniqueness
Decanoic acid–pyridine (2/1) is unique due to the combination of a fatty acid and a heterocyclic compound, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic components in the molecule allows it to interact with a wide range of targets and exhibit diverse activities.
Propiedades
Número CAS |
63012-40-8 |
|---|---|
Fórmula molecular |
C25H45NO4 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
decanoic acid;pyridine |
InChI |
InChI=1S/2C10H20O2.C5H5N/c2*1-2-3-4-5-6-7-8-9-10(11)12;1-2-4-6-5-3-1/h2*2-9H2,1H3,(H,11,12);1-5H |
Clave InChI |
IKIWIMOMWQOABK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
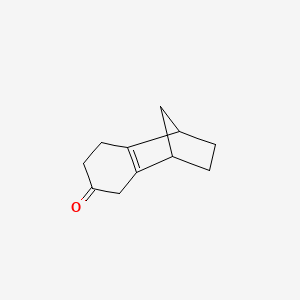
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)

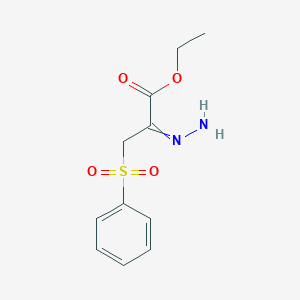
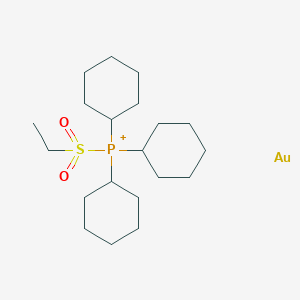
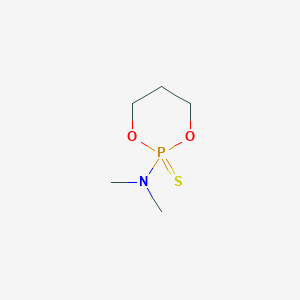
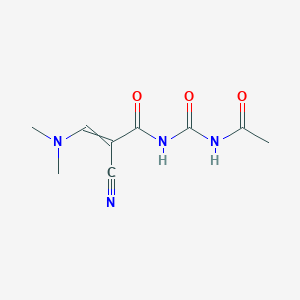
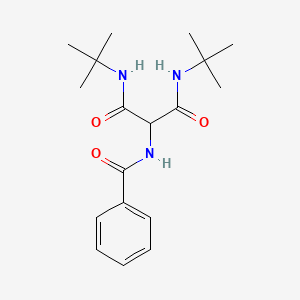
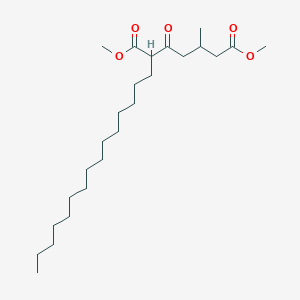
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
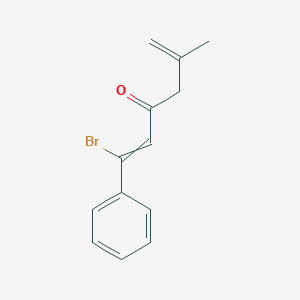
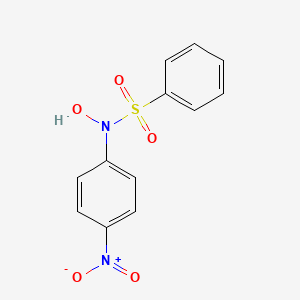
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
